molecular formula C5H9ClF3NO3 B6200712 2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride CAS No. 2694728-27-1

2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride

Cat. No.: B6200712
CAS No.: 2694728-27-1
M. Wt: 223.6
InChI Key:
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Description

2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is an organic compound with the molecular formula C5H9ClF3NO3 It is a derivative of butanoic acid, characterized by the presence of an amino group, a trifluoromethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4,4,4-trifluorobutanoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes:

    Batch Processing: Large quantities of starting materials are processed in batches to control reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitro-4,4,4-trifluoro-3-methoxybutanoic acid.

    Reduction Products: Difluoro-4,4,4-trifluoro-3-methoxybutanoic acid.

    Substitution Products: Various alkyl or acyl derivatives.

Scientific Research Applications

2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,4,4-trifluorobutanoic acid hydrochloride
  • 2-amino-4,4,4-trifluorobutyric acid
  • 2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

Uniqueness

2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is unique due to the presence of both a trifluoromethyl group and a methoxy group, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

CAS No.

2694728-27-1

Molecular Formula

C5H9ClF3NO3

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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